N-[4-(2-Benzimidazolyl)phenyl]maleimide
CAS No.: 1070424-33-7
Cat. No.: VC0521362
Molecular Formula: C23H22N2O3
Molecular Weight: 374.44
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![N-[4-(2-Benzimidazolyl)phenyl]maleimide - 1070424-33-7](/images/no_structure.jpg)
Specification
CAS No. | 1070424-33-7 |
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Molecular Formula | C23H22N2O3 |
Molecular Weight | 374.44 |
IUPAC Name | 1,3-Benzodioxol-5-yl[1-(5-isoquinolinylmethyl)-3-piperidinyl]-methanone |
Standard InChI | InChI=1S/C23H22N2O3/c26-23(16-6-7-21-22(11-16)28-15-27-21)19-5-2-10-25(14-19)13-18-4-1-3-17-12-24-9-8-20(17)18/h1,3-4,6-9,11-12,19H,2,5,10,13-15H2 |
Standard InChI Key | FVXLGQXTXCJFGL-UHFFFAOYSA-N |
SMILES | O=C(C1=CC=C(OCO2)C2=C1)C3CN(CC4=CC=CC5=C4C=CN=C5)CCC3 |
Appearance | Solid powder |
Introduction
Chemical Structure and Identification
N-[4-(2-Benzimidazolyl)phenyl]maleimide, with the IUPAC name 1-[4-(1H-benzimidazol-2-yl)phenyl]pyrrole-2,5-dione, is identified by the CAS number 27030-97-3. This compound possesses a distinctive molecular structure featuring a maleimide group connected to a phenyl ring, which is further linked to a benzimidazole moiety. The molecular formula is C17H11N3O2 with a molecular weight of 289.29 g/mol .
Common synonyms for this compound include:
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1-[4-(1H-benzimidazol-2-yl)phenyl]-1H-pyrrole-2,5-dione
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N-[p-(2-Benzimidazolyl)phenyl]maleimide
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N-[4-(1H-Benzimidazole-2-yl)phenyl]maleimide
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BIPM (though the full chemical name should be used as per research standards)
The structural formula can be represented as: C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N4C(=O)C=CC4=O
Physical and Chemical Properties
N-[4-(2-Benzimidazolyl)phenyl]maleimide exhibits distinctive physical and chemical properties that contribute to its utility in various research applications. The following table summarizes its key properties:
The compound's stability allows for storage at room temperature , though proper storage protocols should be followed to prevent degradation over extended periods.
Spectroscopic Properties
One of the most significant features of N-[4-(2-Benzimidazolyl)phenyl]maleimide is its fluorescent properties, which form the basis for many of its research applications. The compound exhibits specific spectroscopic characteristics that make it valuable as a fluorescent probe:
Spectroscopic Property | Value | Source |
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Excitation Maximum | 315 nm | |
Emission Maximum | 360 nm | |
Fluorescence Behavior | Low fluorescence in non-reacted state; enhanced fluorescence upon reaction with thiol groups |
These spectroscopic properties enable researchers to monitor interactions with thiol-containing compounds, as the fluorescence intensity changes significantly upon reaction. This characteristic makes N-[4-(2-Benzimidazolyl)phenyl]maleimide particularly useful for detecting and quantifying thiols in various biochemical assays.
Biochemical Applications
Thiol Detection and Quantification
N-[4-(2-Benzimidazolyl)phenyl]maleimide serves as a potent fluorescent probe specifically designed for the detection and quantification of thiol compounds . Its selective binding to thiol groups makes it an invaluable tool for biochemical research involving sulfhydryl-containing molecules. When the compound reacts with a thiol group, it undergoes a structural transformation that significantly enhances its fluorescence properties, allowing for sensitive detection using fluorometric techniques.
Protein Studies and Cysteine Labeling
One of the most significant applications of N-[4-(2-Benzimidazolyl)phenyl]maleimide is in protein research, particularly for cysteine labeling. Cysteine residues, containing thiol groups, play crucial roles in protein structure and function. By covalently attaching to these thiol groups, the compound allows researchers to label specific cysteines within proteins, enabling studies of:
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Protein conformation and dynamics
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Protein-protein interactions
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Structural changes in response to various conditions
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Protein localization within cells
For example, research has demonstrated the compound's utility in studying conformational changes in enzymes, as evidenced by studies on H+,K+-ATPase where the fluorescent probe was attached at Cys241 in the alpha-chain to monitor ATP-induced dynamic changes .
Pharmaceutical Research Applications
Drug Development
In pharmaceutical research, N-[4-(2-Benzimidazolyl)phenyl]maleimide contributes significantly to novel drug development efforts. The compound's ability to selectively bind to specific proteins enhances therapeutic targeting strategies, particularly in cancer research . Its unique chemical properties make it useful in:
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Synthesis of cancer-targeting therapeutic compounds
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Development of protein-specific inhibitors
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Creation of drugs with improved specificity and reduced side effects
Targeted Drug Delivery Systems
N-[4-(2-Benzimidazolyl)phenyl]maleimide plays an important role in bioconjugation techniques used to develop targeted drug delivery systems . By enabling precise binding to specific molecular targets, this compound helps create delivery mechanisms that:
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Improve drug efficacy
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Reduce systemic toxicity
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Enhance treatment precision
This application demonstrates the compound's versatility beyond its primary use as a fluorescent probe.
Materials Science Applications
Polymer Chemistry
In materials science, N-[4-(2-Benzimidazolyl)phenyl]maleimide serves as an effective crosslinking agent in advanced polymer production . Its incorporation into polymer matrices:
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Enhances thermal stability
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Improves mechanical properties
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Creates materials with specialized characteristics for industrial applications
These properties make the compound valuable in industries requiring high-performance materials, such as automotive and aerospace sectors.
Current Research Directions
Current research involving N-[4-(2-Benzimidazolyl)phenyl]maleimide continues to expand its applications across multiple scientific disciplines. Ongoing investigations focus on:
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Advanced Analytical Methods: Development of more sensitive detection methods for thiol-containing biomolecules, enhancing the capabilities of current analytical techniques .
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Biomedical Imaging: Exploration of the compound's potential in developing improved fluorescent probes for real-time visualization of cellular processes, particularly those involving thiol-containing proteins .
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Novel Drug Delivery Systems: Further refinement of targeted drug delivery mechanisms using the compound's selective binding properties to enhance therapeutic precision .
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Materials Science Innovations: Investigation of new polymer formulations incorporating the compound to achieve specific physical and chemical properties for specialized applications .
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